molecular formula C10H21ClO3S B13524232 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride

2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B13524232
M. Wt: 256.79 g/mol
InChI Key: SMHKKSNOWUHKII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl22-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl\text{2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride} + \text{HCl} 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2​→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl

Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.

    Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.

    Alkylation: Reacts with alkylating agents to form alkyl sulfonates.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).

    Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).

    Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a building block for drug development.

    Organic Synthesis: For introducing sulfonyl groups into molecules.

    Materials Science: In the preparation of functionalized polymers.

Mechanism of Action

The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3

InChI Key

SMHKKSNOWUHKII-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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